molecular formula C11H22Br2O2S B11050213 1-[(2,3-Dibromopropyl)sulfonyl]octane

1-[(2,3-Dibromopropyl)sulfonyl]octane

Cat. No.: B11050213
M. Wt: 378.17 g/mol
InChI Key: GWVDGGHTPSHRKD-UHFFFAOYSA-N
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Description

1-[(2,3-Dibromopropyl)sulfonyl]octane, with the chemical formula C11H22Br2O2S, is a compound containing 38 atoms: 22 hydrogen, 11 carbon, 2 oxygen, 1 sulfur, and 2 bromine atoms . It belongs to the class of organosulfonates and is characterized by the presence of a sulfonyl group (SO2) and two bromine substituents.

Preparation Methods

Synthetic Routes: The synthesis of 1-[(2,3-Dibromopropyl)sulfonyl]octane involves the reaction of an appropriate alkyl halide (usually 1-bromooctane) with a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base (e.g., sodium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions:
  • Alkyl halide: 1-bromooctane
  • Sulfonyl chloride: Methanesulfonyl chloride (CH3SO2Cl)
  • Base: Sodium hydroxide (NaOH)

Industrial Production: this compound is not commonly produced on an industrial scale. Its synthesis is mainly carried out in research laboratories for specific applications.

Chemical Reactions Analysis

1-[(2,3-Dibromopropyl)sulfonyl]octane can undergo various reactions:

    Nucleophilic Substitution: The compound reacts with nucleophiles (such as amines or thiols) to replace the bromine atoms.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Oxidation: Oxidation of the alkyl chain may lead to the formation of a sulfoxide or sulfone.

Common reagents include amines, thiols, reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

1-[(2,3-Dibromopropyl)sulfonyl]octane finds applications in:

    Organic Synthesis:

    Medicinal Chemistry: It may serve as a pharmacophore in drug design.

    Polymer Chemistry: For modifying polymer surfaces.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. the sulfonyl group can participate in various interactions, including hydrogen bonding and electrostatic interactions. Molecular targets and pathways vary based on the context.

Comparison with Similar Compounds

1-[(2,3-Dibromopropyl)sulfonyl]octane is unique due to its combination of bromine substituents and the sulfonyl group. Similar compounds include other alkyl sulfonyl derivatives, but their specific structures and properties differ.

Remember that this compound’s applications and uniqueness depend on the specific research context and intended use

Properties

Molecular Formula

C11H22Br2O2S

Molecular Weight

378.17 g/mol

IUPAC Name

1-(2,3-dibromopropylsulfonyl)octane

InChI

InChI=1S/C11H22Br2O2S/c1-2-3-4-5-6-7-8-16(14,15)10-11(13)9-12/h11H,2-10H2,1H3

InChI Key

GWVDGGHTPSHRKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CC(CBr)Br

Origin of Product

United States

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